molecular formula C13H19IN2OSi B12101656 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B12101656
M. Wt: 374.29 g/mol
InChI Key: NBXVGVAXMSXJIA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a chemical compound with the molecular formula C12H17IN2OSi. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of iodine and a suitable oxidizing agent to achieve iodination . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolopyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound can disrupt signaling pathways involved in cell growth and survival, leading to reduced proliferation and increased apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the trimethylsilyl ethoxy methyl group enhances its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C13H19IN2OSi

Molecular Weight

374.29 g/mol

IUPAC Name

2-[(4-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H19IN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3

InChI Key

NBXVGVAXMSXJIA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(C=CN=C21)I

Origin of Product

United States

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